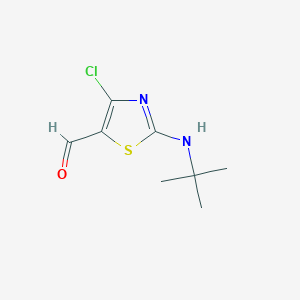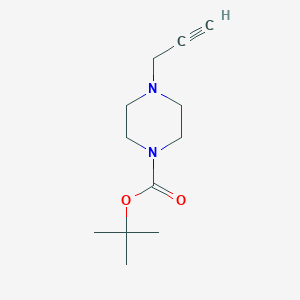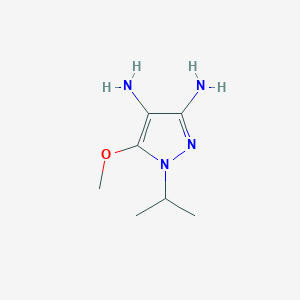![molecular formula C8H6N2O4 B173625 5-ニトロ-2H-ベンゾ[b][1,4]オキサジン-3(4H)-オン CAS No. 132522-81-7](/img/structure/B173625.png)
5-ニトロ-2H-ベンゾ[b][1,4]オキサジン-3(4H)-オン
概要
説明
5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzene ring fused to an oxazine ring with a nitro group at the 5-position
科学的研究の応用
5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active molecules, including potential drug candidates.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in various biological assays to study enzyme activities and cellular processes
生化学分析
Biochemical Properties
5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain hydrolases and oxidoreductases, affecting their catalytic activities. The compound’s nitro group is particularly reactive, enabling it to participate in redox reactions and form covalent bonds with nucleophilic sites on proteins and enzymes .
Cellular Effects
The effects of 5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, 5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. The compound’s nitro group can undergo reduction, forming reactive intermediates that interact with cellular macromolecules, leading to changes in their structure and function . Furthermore, it can influence gene expression by modulating transcription factors and epigenetic markers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of 5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing antioxidant defenses and modulating immune responses . At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond certain concentration levels .
Metabolic Pathways
5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites .
Transport and Distribution
Within cells and tissues, 5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for lipid membranes .
Subcellular Localization
The subcellular localization of 5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is critical for its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . This localization can affect its interactions with biomolecules and its overall biological effects .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one involves the reaction of 2-amino-5-nitrophenol with appropriate reagents to form the oxazine ring. This can be achieved through a series of steps including nitration, cyclization, and oxidation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and cyclization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
化学反応の分析
Types of Reactions
5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The oxazine ring can be further modified through cyclization reactions
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Cyclization: Acid or base catalysts are often employed to facilitate cyclization reactions
Major Products Formed
Reduction: 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Modified oxazine derivatives
作用機序
The mechanism of action of 5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazine ring structure also plays a role in its binding to target proteins and enzymes .
類似化合物との比較
Similar Compounds
2-Amino-5-nitrophenol: A precursor in the synthesis of 5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one.
2-Hydroxy-4-nitroaniline: Another nitro-substituted aromatic compound with similar reactivity.
3-Nitro-6-aminophenol: Shares structural similarities and undergoes similar chemical reactions
Uniqueness
5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its fused oxazine ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and studying biological systems .
特性
IUPAC Name |
5-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-7-4-14-6-3-1-2-5(10(12)13)8(6)9-7/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMKRYIJNBIITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444681 | |
| Record name | 5-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132522-81-7 | |
| Record name | 5-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)






![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)




